

L-Alanine Isopropyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Alanine isopropyl ester

Cat. No.: B3007622

[Get Quote](#)

An In-depth Whitepaper on the Discovery, History, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Abstract

L-Alanine isopropyl ester, particularly in its hydrochloride salt form, is a crucial chiral building block in modern organic synthesis. While its conceptual origins trace back to the foundational work of Emil Fischer on amino acid esterification, its contemporary significance is intrinsically linked to the development of life-saving antiviral therapeutics. This technical guide provides a detailed overview of the history, synthesis, physicochemical properties, and applications of **L-Alanine isopropyl ester**, with a focus on its role as a key intermediate in the production of the hepatitis C drug, Sofosbuvir.

Discovery and History

The specific discovery of **L-Alanine isopropyl ester** is not marked by a singular, seminal publication. Instead, its synthesis is a direct application of the general method for esterifying amino acids developed by the Nobel laureate Emil Fischer in the late 19th and early 20th centuries. Fischer's pioneering work on proteins and amino acids included the development of methods to convert them into their corresponding esters, which were more volatile and thus more easily purified by distillation. This esterification, often carried out by refluxing the amino acid with an alcohol in the presence of an acid catalyst, is a cornerstone of peptide chemistry.

While the esterification of various amino acids with different alcohols was explored in the decades following Fischer's work, **L-Alanine isopropyl ester** remained a relatively obscure compound for much of the 20th century. Its prominence surged with the advent of sophisticated antiviral drugs, where it serves as a critical chiral precursor. The synthesis of Sofosbuvir, a direct-acting antiviral medication for the treatment of hepatitis C, represents the most significant application of **L-Alanine isopropyl ester** to date, cementing its importance in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

L-Alanine isopropyl ester is most commonly handled and sold as its hydrochloride salt, which is a white crystalline powder.^[1] This form enhances its stability and solubility in certain solvents. Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of L-Alanine Isopropyl Ester Hydrochloride

Property	Value
Molecular Formula	C6H14CINO2
Molecular Weight	167.63 g/mol ^[2]
CAS Number	62062-65-1 ^[2]
Appearance	White to off-white crystalline powder ^[1]
Melting Point	85 °C ^[3]
Solubility	Soluble in water and organic solvents like ethanol and DMSO. ^[1]
Optical Rotation	+1.0 to +3.0 deg (c=2, MeOH)

Table 2: Spectroscopic Data for L-Alanine Isopropyl Ester Hydrochloride

Spectroscopy	Data
¹ H NMR	Spectral data available, confirming the structure of the compound.
¹³ C NMR	Spectral data available, confirming the carbon skeleton of the compound.

Experimental Protocols

The synthesis of **L-Alanine isopropyl ester** hydrochloride is typically achieved through the esterification of L-alanine with isopropanol. Several methods have been developed to optimize this process, primarily focusing on the choice of coupling agent or catalyst. Below are detailed protocols for two common synthetic routes.

Synthesis via Thionyl Chloride

This is a widely used method for the esterification of amino acids.

Reaction Scheme:

Materials:

- L-Alanine
- Isopropanol
- Thionyl chloride (SOCl_2)
- Diethyl ether
- 2N Hydrochloric acid (HCl)
- Alumina or Silica (catalyst)

Procedure:

- In a reaction vessel, combine isopropanol and a catalytic amount of alumina or silica.
- Slowly add thionyl chloride to the stirred mixture at a controlled temperature.
- Add L-Alanine to the reaction mixture.
- The reaction is then heated and stirred for an extended period (e.g., 24 hours at 40°C).[4]
- After the reaction is complete, the pH is adjusted with 2N HCl.[4]
- The solution is concentrated under reduced pressure.
- The crude product is precipitated by the addition of diethyl ether, followed by crystallization and centrifugation.[4]

Yield and Purity:

This method can achieve high yields, often exceeding 90%, with purities greater than 99%. [4]

Alternative Synthesis via Ring-Opening of an Oxazolidinone

A novel approach avoids the use of large quantities of thionyl chloride.[5]

Reaction Scheme:

- L-Alanine + Triphosgene --> 4-methyl-2,5-oxazolidinedione
- 4-methyl-2,5-oxazolidinedione + Isopropanol --(Acid catalyst)--> **L-Alanine Isopropyl Ester**
- **L-Alanine Isopropyl Ester** + HCl --> **L-Alanine Isopropyl Ester Hydrochloride**

Materials:

- L-Alanine
- Triphosgene
- Isopropanol

- Toluene
- Strong acidic ion resin (catalyst)
- Dry hydrogen chloride gas

Procedure:

- L-Alanine is reacted with triphosgene to form 4-methyl-2,5-oxazolidinedione.[\[5\]](#)
- The resulting oxazolidinedione is dissolved in toluene with a strong acidic ion resin catalyst.
- Isopropanol is added, and the mixture is heated to induce ring-opening and ester formation.
[\[5\]](#)
- After the reaction, the catalyst is filtered off, and the filtrate is treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.[\[5\]](#)
- The product is then collected by filtration and can be further purified by recrystallization.[\[5\]](#)

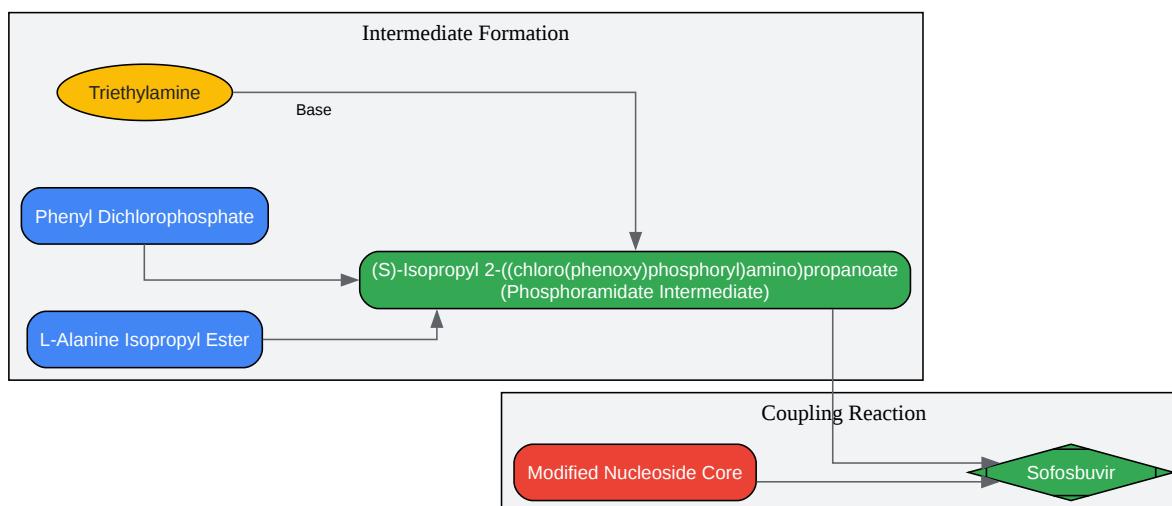
Yield and Purity:

This method provides a safer alternative to the thionyl chloride route, with reported yields of around 83%.[\[6\]](#)

Applications in Drug Development

The primary application of **L-Alanine isopropyl ester** is as a chiral intermediate in the synthesis of pharmaceuticals. Its most notable use is in the production of Sofosbuvir, a cornerstone of modern hepatitis C treatment.

Role in Sofosbuvir Synthesis

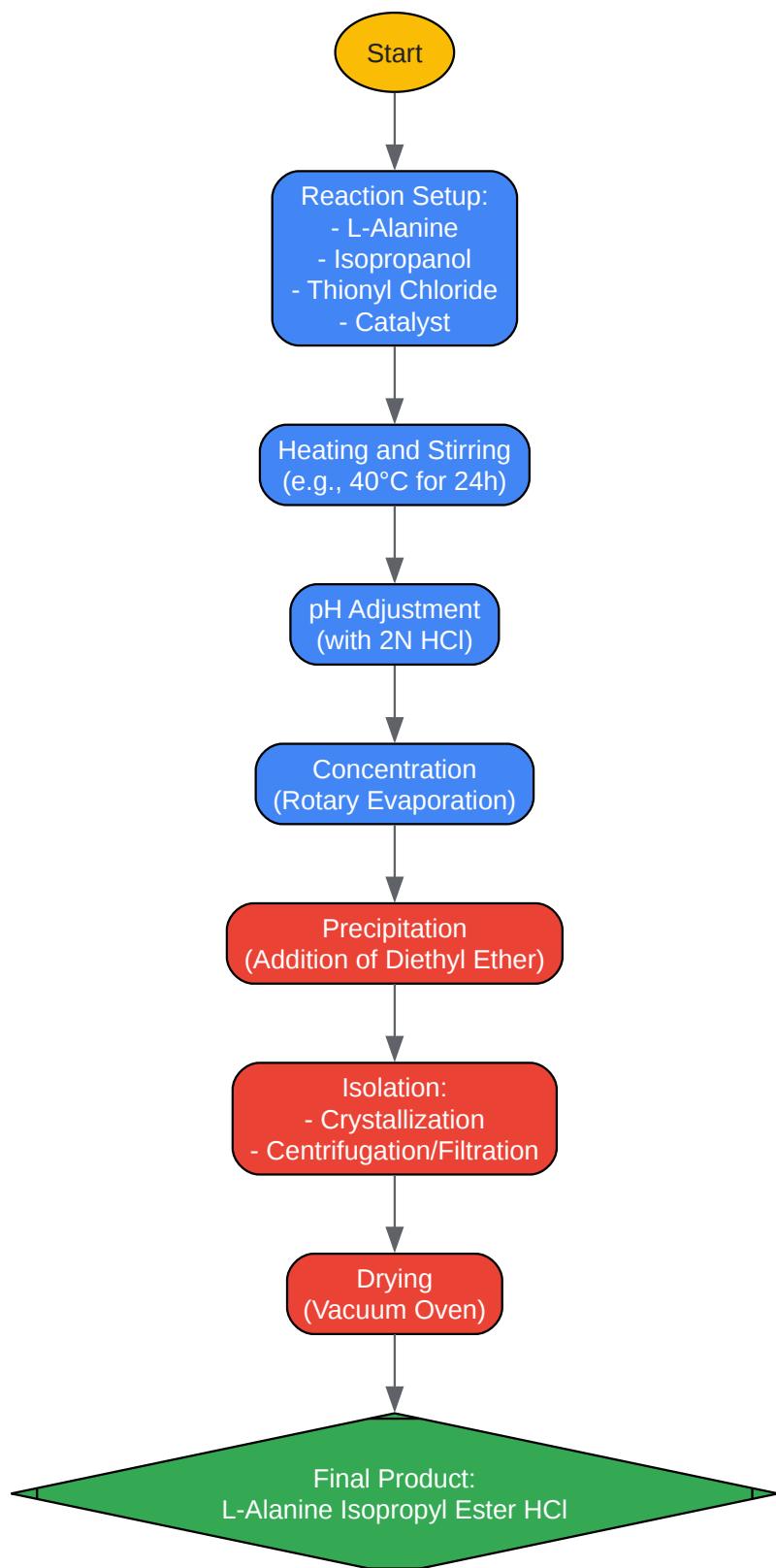

In the synthesis of Sofosbuvir, **L-Alanine isopropyl ester** is used to introduce the phosphoramidate moiety to the nucleoside core. This phosphoramidate prodrug approach, known as ProTide technology, enhances the delivery of the active drug into the target cells.

The synthesis involves the reaction of **L-Alanine isopropyl ester** with a phosphorylating agent, such as phenyl dichlorophosphate, to form a phosphoramidate intermediate. This intermediate is then coupled with the modified nucleoside to form the final drug. The chirality of the **L-Alanine isopropyl ester** is crucial for the stereoselectivity of the final product, which is essential for its biological activity.

Mandatory Visualizations

Synthesis of Sofosbuvir Intermediate

The following diagram illustrates the key step in the synthesis of a Sofosbuvir intermediate involving **L-Alanine isopropyl ester**.



[Click to download full resolution via product page](#)

Caption: Synthesis of a key Sofosbuvir intermediate.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of **L-Alanine isopropyl ester hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for **L-Alanine Isopropyl Ester HCl** synthesis.

Conclusion

L-Alanine isopropyl ester has evolved from a simple amino acid derivative, rooted in the historical context of Fischer's esterification, to a high-value chemical intermediate in the pharmaceutical industry. Its importance is underscored by its role in the synthesis of Sofosbuvir, a drug that has revolutionized the treatment of hepatitis C. The ongoing research into efficient and green synthetic methods for **L-Alanine isopropyl ester** highlights its continued relevance. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. L-Alanine isopropyl ester hydrochloride | C6H14CINO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Alanine isopropyl ester hydrochloride | 62062-65-1 | FA30147 [biosynth.com]
- 4. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 5. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [L-Alanine Isopropyl Ester: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3007622#discovery-and-history-of-l-alanine-isopropyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com